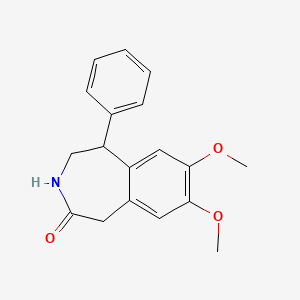
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is a chemical compound with the molecular formula C12H15NO3 and a molecular weight of 221.258 g/mol . This compound is part of the benzazepine family, which is known for its diverse pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenethylamine with a suitable aldehyde or ketone, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar steps to those used in laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated benzazepine derivatives .
Aplicaciones Científicas De Investigación
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes involving benzazepine derivatives.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in the field of neuropharmacology.
Mecanismo De Acción
The mechanism of action of 7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to interact with neurotransmitter receptors in the brain, potentially modulating their activity and influencing neurological processes .
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,4,5-Tetrahydro-2H-1-benzazepin-2-one
- 1-Methyl-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
- 2,3,5,6-Tetrahydro-3-benzazocin-4(1H)-one
- 1,1A,3,9A-Tetrahydro-2H-cyclopropaCbenzazocin-2-one
Uniqueness
7,8-Dimethoxy-5-phenyl-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
78533-14-9 |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
7,8-dimethoxy-5-phenyl-1,3,4,5-tetrahydro-3-benzazepin-2-one |
InChI |
InChI=1S/C18H19NO3/c1-21-16-8-13-9-18(20)19-11-15(12-6-4-3-5-7-12)14(13)10-17(16)22-2/h3-8,10,15H,9,11H2,1-2H3,(H,19,20) |
Clave InChI |
MVNRCTUCKNAEPV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(CNC(=O)CC2=C1)C3=CC=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


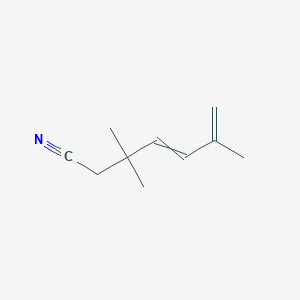
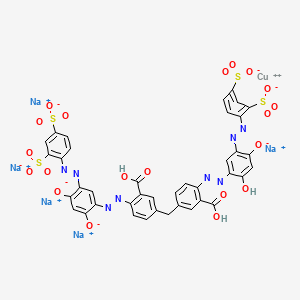

![1,3,5-Trimethyl-2-[phenyl(sulfinyl)methyl]benzene](/img/structure/B14453302.png)
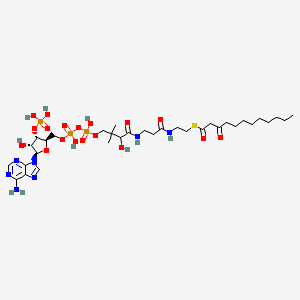

![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
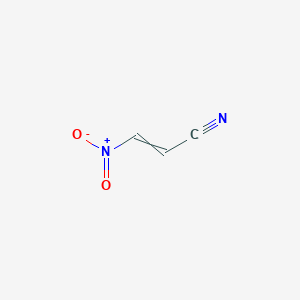
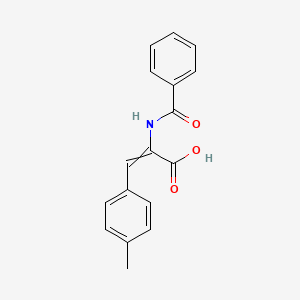
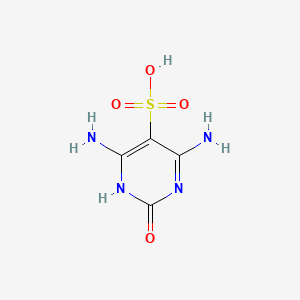
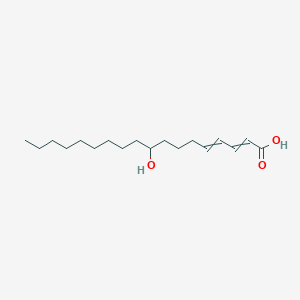
![6-[(Propan-2-yl)sulfanyl]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453359.png)
